

(R)-4-Isopropyloxazolidin-2-one CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-4-Isopropyloxazolidin-2-one	
Cat. No.:	B1662103	Get Quote

An In-depth Technical Guide to **(R)-4-Isopropyloxazolidin-2-one**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Isopropyloxazolidin-2-one is a chiral auxiliary widely employed in asymmetric synthesis. Its rigid heterocyclic structure and the stereodirecting influence of the isopropyl group make it a valuable tool for the stereocontrolled synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, applications in asymmetric synthesis with supporting quantitative data, and detailed experimental protocols.

Compound Identification and Properties

The fundamental properties of **(R)-4-Isopropyloxazolidin-2-one** are summarized below, providing key identifiers and physicochemical data.

Property	Value	Reference(s)
CAS Number	95530-58-8	
Molecular Formula	C ₆ H ₁₁ NO ₂	
Molecular Weight	129.16 g/mol	
Appearance	White to light yellow crystalline powder	
Melting Point	70-72 °C	
Optical Activity	$[\alpha]^{20}/D +17^{\circ} (c = 6 \text{ in ethanol})$	
SMILES	CC(C)[C@@H]1COC(=O)N1	
InChI Key	YBUPWRYTXGAWJX- YFKPBYRVSA-N	

Molecular Structure Diagram

Caption: Molecular structure of (R)-4-Isopropyloxazolidin-2-one.

Applications in Asymmetric Synthesis

The primary application of **(R)-4-isopropyloxazolidin-2-one** is as a chiral auxiliary to direct the stereochemical outcome of reactions such as alkylations, aldol additions, and Diels-Alder reactions. The auxiliary is first acylated, and the resulting N-acyl derivative is then used in the desired stereoselective transformation.

Quantitative Data on Performance

The effectiveness of oxazolidinone auxiliaries is demonstrated by the high diastereoselectivity achieved in various carbon-carbon bond-forming reactions. The following table presents comparative data for related N-acyloxazolidinones in asymmetric alkylation and aldol reactions.

Table 1: Asymmetric Alkylation of N-Acyloxazolidinones

Entry	N- Acyloxa zolidino ne	Electrop hile	Base	Solvent	Temp. (°C)	Yield (%)	Diastere omeric Ratio (d.r.)
1	N- Propionyl -(S)-4- benzyl-2- oxazolidi none	Benzyl bromide	LDA	THF	-78	92	>99:1
2	N- Propionyl -(S)-4- isopropyl -2- oxazolidi none	Methyl iodide	NaHMDS	THF	-78	85	95:5
3	N- Butyryl- (R)-4- phenyl-2- oxazolidi none	Allyl iodide	LHMDS	THF	-78	90	98:2

Table 2: Asymmetric Aldol Reactions with N-Acyloxazolidinones

Entry	N- Acyloxa zolidino ne	Aldehyd e	Lewis Acid/Ba se	Solvent	Temp. (°C)	Yield (%)	Diastere omeric Ratio (d.r.)
1	N- Propionyl -(S)-4- benzyl-2- oxazolidi none	Benzalde hyde	Bu ₂ BOTf / DIPEA	CH ₂ Cl ₂	-78 to 0	85	>99:1 (syn)
2	N- Propionyl -(S)-4- isopropyl -2- oxazolidi none	Isobutyra Idehyde	Bu₂BOTf / Et₃N	CH2Cl2	-78 to 0	91	98:2 (syn)
3	N- Propionyl -(R)-4- phenyl-2- oxazolidi none	Propional dehyde	TiCl4 / DIPEA	CH2Cl2	-78 to 0	88	95:5 (syn)

Experimental Protocols

Detailed methodologies for the N-acylation of the chiral auxiliary and a subsequent asymmetric aldol reaction are provided below. These protocols are fundamental to the application of **(R)-4-isopropyloxazolidin-2-one** in synthesis.

Protocol 1: N-Acylation of (R)-4-Isopropyloxazolidin-2-one[4][6]

This procedure describes the acylation of the oxazolidinone, a necessary first step for its use as a chiral auxiliary.

Materials:

- (R)-4-Isopropyloxazolidin-2-one
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Acyl chloride (e.g., propionyl chloride)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (R)-4-isopropyloxazolidin-2-one (1.0 eq) and anhydrous THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.
- Add the desired acyl chloride (1.1 eq) dropwise.
- Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Boron-Mediated Aldol Reaction[4][6]

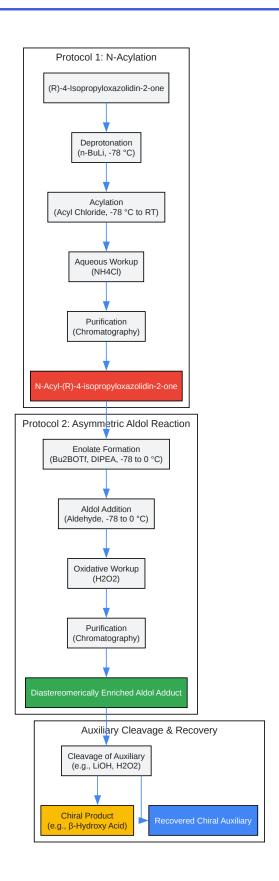
This protocol details a highly diastereoselective syn-aldol reaction using the N-acylated chiral auxiliary.

Materials:

- N-Acyl-(R)-4-isopropyloxazolidin-2-one (from Protocol 1)
- Anhydrous Dichloromethane (CH₂Cl₂)
- Dibutylboron triflate (Bu₂BOTf)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
- Aldehyde (e.g., isobutyraldehyde)
- Phosphate buffer (pH 7)
- Methanol (MeOH)
- 30% Hydrogen peroxide (H₂O₂)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.
- Cool the solution to -78 °C.
- Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA or Et₃N (1.2 eq).
- Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to facilitate complete enolization.
- Cool the reaction mixture back down to -78 °C.
- Add the aldehyde (1.2 eq), either neat or as a solution in anhydrous CH₂Cl₂, dropwise.
- Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.



- Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
- Stir the mixture vigorously for 1 hour at 0 °C.
- Concentrate the mixture under reduced pressure to remove organic solvents.
- Extract the aqueous residue with CH2Cl2 or ethyl acetate.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude aldol adduct by flash column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the application of **(R)-4-isopropyloxazolidin-2-one** in an asymmetric aldol reaction.

Click to download full resolution via product page

Caption: Workflow for asymmetric aldol reaction using **(R)-4-isopropyloxazolidin-2-one**.

 To cite this document: BenchChem. [(R)-4-Isopropyloxazolidin-2-one CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662103#r-4-isopropyloxazolidin-2-one-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com